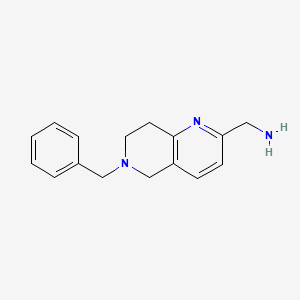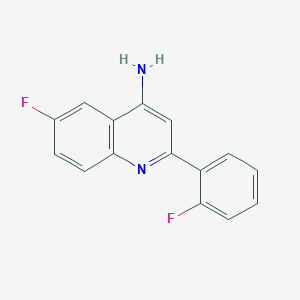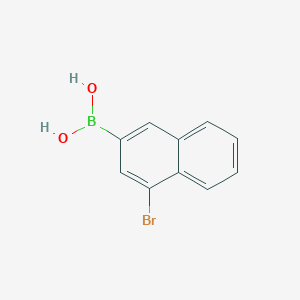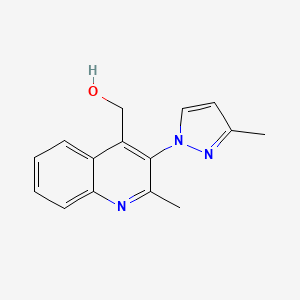
2-(Phenylamino)isoquinoline-1,3(2h,4h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenylamino)isoquinoline-1,3(2H,4H)-dione is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylamino)isoquinoline-1,3(2H,4H)-dione typically involves the reaction of isoquinoline derivatives with phenylamine under specific conditions. One common method involves the use of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, catalyzed by fac-Ir(ppy)3 at room temperature . The reaction proceeds smoothly with various substituents on the substrates, yielding the desired product in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Phenylamino)isoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-1,3,4(2H)-triones.
Substitution: The compound can undergo substitution reactions, particularly with sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Air or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4).
Substitution: Sulfonyl chlorides, catalyzed by fac-Ir(ppy)3.
Major Products Formed
Oxidation: Isoquinoline-1,3,4(2H)-triones.
Reduction: 3-hydroxy-4-(sulfonylmethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives.
Substitution: Various sulfonylated isoquinoline derivatives.
Aplicaciones Científicas De Investigación
2-(Phenylamino)isoquinoline-1,3(2H,4H)-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Phenylamino)isoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, leading to various biochemical effects. For instance, its antibacterial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the disruption of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline-1,3,4(2H)-triones: These compounds share a similar core structure but differ in their oxidation state and substituents.
Tetrahydroisoquinolines: These compounds are reduced forms of isoquinolines and exhibit different biological activities.
Uniqueness
2-(Phenylamino)isoquinoline-1,3(2H,4H)-dione is unique due to its specific substitution pattern and the presence of a phenylamino group. This structural feature imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .
Propiedades
Número CAS |
22177-38-4 |
|---|---|
Fórmula molecular |
C15H12N2O2 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
2-anilino-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C15H12N2O2/c18-14-10-11-6-4-5-9-13(11)15(19)17(14)16-12-7-2-1-3-8-12/h1-9,16H,10H2 |
Clave InChI |
DUSJLWDUCYEPPH-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(=O)N(C1=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


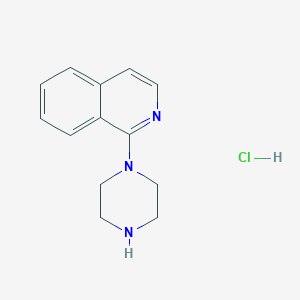




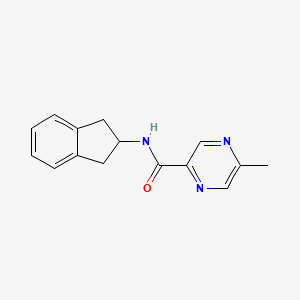
![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]aniline](/img/structure/B11861788.png)
![[(Z)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea](/img/structure/B11861791.png)
